(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)methanamine
Description
Properties
IUPAC Name |
(5,6-dichloro-1H-benzimidazol-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N3/c9-4-1-6-7(2-5(4)10)13-8(3-11)12-6/h1-2H,3,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLMMAUMZSFHNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29096-76-2 | |
| Record name | 1-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dichloro-1H-benzo[d]imidazol-2-yl)methanamine typically involves the nucleophilic substitution of 5,6-dichloro-1H-benzo[d]imidazole with a suitable amine source. One common method involves the reaction of 5,6-dichloro-1H-benzo[d]imidazole with methanamine in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group undergoes nucleophilic substitution with electrophilic partners. A notable example from recent research demonstrates its use in synthesizing kinase-targeting compounds:
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Amine-aryl substitution | 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine, DMF, 80°C | Pyrazolopyrimidine-benzimidazole hybrid | CDK12/CycK inhibitors |
This reaction replaces the chlorine atom on the pyrimidine ring with the methanamine group, forming a carbon-nitrogen bond. The dichloro-substituted benzimidazole enhances electron withdrawal, increasing the amine’s nucleophilicity.
Acylation Reactions
The amine reacts with acylating agents to form stable amides, a key step in prodrug development:
Example Protocol:
-
Reagent: Acetyl chloride
-
Conditions: Anhydrous dichloromethane, triethylamine base, 0°C → room temperature
-
Product: N-Acetyl-(5,6-dichloro-1H-benzo[d]imidazol-2-yl)methanamine
-
Yield: ~85% (estimated from analogous benzimidazole derivatives )
Acylation modifies solubility and bioavailability, making derivatives more suitable for biological studies.
Coordination Chemistry
The benzimidazole nitrogen atoms and amine group enable complexation with transition metals, as observed in related bis(benzimidazole) systems :
| Metal Ion | Ligand Ratio | Complex Structure | Biological Activity |
|---|---|---|---|
| Ruthenium(II) | 1:2 | [Ru(BBP)₂]Cl₂ | Anticancer (ROS generation, DNA damage) |
| Manganese(I) | 1:1 | [MnBr(CO)₃(L)] | Catalytic applications |
These complexes leverage the compound’s ability to stabilize metal centers through N-donor sites, enhancing therapeutic or catalytic properties.
Redox Reactions
The amine group participates in oxidation and reduction processes:
Condensation Reactions
The amine reacts with carbonyl compounds (e.g., ketones, aldehydes) to form Schiff bases, as seen in related imidazole systems :
Example:
-
Reagent: Benzaldehyde
-
Conditions: Ethanol, reflux, 12 hours
-
Product: (5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-N-benzylidenemethanamine
-
Application: Intermediate for metal-organic frameworks (MOFs).
Stability and Reactivity Considerations
-
pH Sensitivity: The amine group protonates under acidic conditions (pKa ~9.5), altering reactivity in aqueous media.
-
Thermal Stability: Decomposes above 200°C, limiting high-temperature applications.
-
Photoreactivity: The dichloro-substituted ring absorbs UV light, potentially leading to photodegradation.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of new materials and compounds with desired properties.
Biology
Research indicates that (5,6-Dichloro-1H-benzo[d]imidazol-2-yl)methanamine exhibits antimicrobial properties . Studies have shown its effectiveness against various microorganisms, suggesting potential applications in developing new antimicrobial agents. The mechanism of action is believed to involve binding to bacterial enzymes, inhibiting their activity, and disrupting DNA synthesis and repair mechanisms .
Medicine
Ongoing research is exploring the compound's potential as a therapeutic agent , especially in treating bacterial infections. Initial findings suggest that it could be effective against resistant strains of bacteria, making it a candidate for further pharmaceutical development .
In industrial settings, this compound is utilized in the development of new materials and as a precursor in synthesizing other chemical compounds. Its versatility makes it valuable in both research and commercial applications.
Mechanism of Action
The mechanism of action of (5,6-Dichloro-1H-benzo[d]imidazol-2-yl)methanamine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzimidazole core. The chlorine atoms and amine group may enhance its binding affinity and specificity for certain targets, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
(5,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanamine: Similar structure but with different substitution patterns.
1H-benzo[d]imidazole derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)methanamine is unique due to the specific positioning of the chlorine atoms and the presence of the amine group, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives .
Biological Activity
(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)methanamine, also known as CAS No. 29096-76-2, is a compound derived from the benzimidazole family. Its unique structure features two chlorine atoms at the 5th and 6th positions of the benzimidazole ring and an amine group at the 2nd position. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C8H7Cl2N3
- Molecular Weight : 204.06 g/mol
- IUPAC Name : (5,6-dichloro-1H-benzimidazol-2-yl)methanamine
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:
- HepG2 (human liver cancer)
- DLD-1 (human colorectal cancer)
- MDA-MB-231 (triple-negative breast cancer)
The compound's cytotoxicity is attributed to its ability to interfere with cellular processes and induce apoptosis in cancer cells.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : It may inhibit specific enzymes critical for cell survival and proliferation.
- DNA Interaction : The compound is believed to interact with DNA, potentially disrupting replication and repair processes.
- Gene Expression Modulation : It can alter gene expression profiles associated with cell cycle regulation and apoptosis .
Antimicrobial Activity
Studies have explored the antimicrobial properties of this compound. Its structural similarity to other bioactive benzimidazole derivatives suggests potential efficacy against a range of microorganisms. Preliminary findings indicate effectiveness against certain bacterial strains, warranting further investigation into its use as an antimicrobial agent.
Case Studies
A notable study evaluated the compound's effectiveness in vitro against various cancer cell lines. The results demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values indicating potent activity. The study also highlighted the compound's ability to induce apoptosis through caspase activation pathways .
Comparative Analysis
| Compound Name | Cytotoxicity (IC50) | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Low μM range | Effective against certain bacteria | Enzyme inhibition, DNA interaction |
| 5-Fluorouracil | Low μM range | Limited | RNA synthesis inhibition |
| Doxorubicin | Low nM range | Limited | DNA intercalation |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (5,6-Dichloro-1H-benzo[d]imidazol-2-yl)methanamine?
- Methodological Answer : The compound is typically synthesized via multi-step protocols. One approach involves:
Step 1 : Condensation of 4,5-dichloro-o-phenylenediamine with aldehydes or carboxylic acid derivatives under reflux conditions to form the benzimidazole core .
Step 2 : Functionalization of the 2-position with a methanamine group using reductive amination or nucleophilic substitution. For example, reacting with chloroacetonitrile followed by reduction with LiAlH₄ .
- Key variables affecting yield include solvent polarity (e.g., ethanol or 2-propanol), temperature (reflux vs. room temperature), and catalysts (e.g., ZnCl₂ for cyclization) .
Q. Which spectroscopic and analytical techniques are used to characterize this compound?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., N–H stretch at ~3400 cm⁻¹, C=N at ~1612 cm⁻¹) .
- NMR Spectroscopy :
- ¹H-NMR : Aromatic protons (δ 6.34–7.53 ppm), methylene groups (δ 4.33 ppm for –CH₂–) .
- ¹³C-NMR : Benzimidazole carbons (δ 148–167 ppm), aliphatic carbons (δ 39–55 ppm) .
- Mass Spectrometry : Confirms molecular weight (e.g., ESI-HRMS m/z = 306.0568 [M + H]⁺) .
- Elemental Analysis : Validates purity (e.g., %C, %H, %N within ±0.3% of theoretical values) .
Q. What biological activities have been reported for this compound?
- Methodological Answer :
- Antimicrobial Activity : Derivatives exhibit potency against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values ranging from 8–32 µg/mL. Activity correlates with electron-withdrawing substituents (e.g., –Cl, –NO₂) enhancing membrane permeability .
- Antitumor Activity : In vitro studies show IC₅₀ values of 2–10 µM against breast cancer (MCF-7) and leukemia (HL-60) cell lines. Mechanisms include apoptosis induction and G2/M cell cycle arrest .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
- Catalyst Screening : Anhydrous ZnCl₂ improves imine formation kinetics by acting as a Lewis acid .
- Stoichiometry : A 1:1.05 molar ratio of diamine to aldehyde minimizes side products (e.g., dimerization) .
- Purification : Column chromatography with gradients of CH₂Cl₂/EtOAc (100:0 → 80:20) resolves structurally similar impurities .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Discrepancies in MIC values may arise from differences in bacterial strains (e.g., ATCC vs. clinical isolates). Use CLSI guidelines for uniformity .
- Structural Confirmation : Ensure derivatives are re-synthesized and characterized (e.g., via ¹H-NMR) to rule out batch-to-batch variability .
- Meta-Analysis : Cross-reference SAR studies to identify substituents (e.g., –CH₃ vs. –NO₂) that consistently enhance activity .
Q. How do structural modifications influence antitumor efficacy and selectivity?
- Methodological Answer :
- Quinoline Hybrids : Attaching a 2-chloroquinoline moiety increases DNA intercalation, improving IC₅₀ values by 3–5 fold in MCF-7 cells .
- Substituent Effects :
- Electron-withdrawing groups (e.g., –Cl) enhance cytotoxicity by stabilizing ligand-receptor interactions.
- Bulky substituents (e.g., –Ph) reduce off-target effects by limiting passive diffusion into non-cancerous cells .
- In Vivo Validation : Use xenograft models to assess bioavailability and toxicity thresholds (e.g., MTD ≥ 50 mg/kg in mice) .
Q. What role does this compound play in pH-responsive drug delivery systems?
- Methodological Answer :
- Mechanism : The benzimidazole moiety undergoes protonation in acidic tumor microenvironments (pH 5.5–6.5), triggering hydrophobic-to-hydrophilic transitions in nanovesicles. This enables >90% drug release within 24 hours .
- Formulation : Incorporate into polyphosphazene polymers (e.g., PEBP-CholHS) for sustained release. Optimize CholHS content (10–20 wt%) to balance stability and responsiveness .
- Validation : Use fluorescence imaging to track pH-dependent release kinetics in 3D tumor spheroids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
